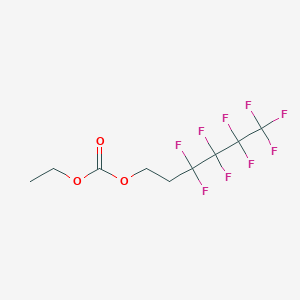

Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9F9O3 |

|---|---|

Molecular Weight |

336.15 g/mol |

IUPAC Name |

ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |

InChI |

InChI=1S/C9H9F9O3/c1-2-20-5(19)21-4-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2-4H2,1H3 |

InChI Key |

QCDASHSHVAERGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Contextualization Within Per and Polyfluoroalkyl Substances Pfas Chemistry

Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), a diverse group of synthetic chemicals characterized by the presence of carbon-fluorine bonds. nih.gov These bonds are among the strongest in organic chemistry, imparting exceptional thermal and chemical stability to the molecules. nih.gov PFAS have been utilized in a multitude of industrial and consumer products for their unique properties, including water and oil repellency, and surfactant capabilities. itrcweb.org

The structure of this compound features a partially fluorinated hexyl chain attached to a carbonate group via an ethyl linker. This "1H,1H,2H,2H-" designation indicates that the first two carbons of the hexyl chain adjacent to the carbonate group are not fully fluorinated, possessing hydrogen atoms instead. This structural feature is significant as it influences the compound's physical and chemical properties, distinguishing it from perfluorinated analogues where all hydrogens on the alkyl chain (except for the terminal one, if applicable) are replaced by fluorine.

Historically, long-chain PFAS, such as those with eight or more carbons, have been the subject of environmental and health scrutiny due to their persistence, bioaccumulation, and potential toxicity. This has led to a regulatory shift and a scientific pivot towards shorter-chain PFAS alternatives. nih.gov this compound, with its six-carbon fluorinated chain, falls into this category of shorter-chain fluorinated compounds. Research into the environmental fate and potential for defluorination of short-chain fluorinated compounds is an active area of investigation. illinois.edu

Significance in Modern Chemical Synthesis and Materials Science Research

The true significance of Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate in contemporary research lies in its potential applications, particularly in the realm of materials science and specifically, in the development of high-performance electrolytes for energy storage devices.

Fluorinated carbonates are increasingly being investigated as electrolyte additives or co-solvents in lithium-ion batteries (LIBs) and sodium-ion batteries (NIBs). acs.orgacs.orgresearchgate.net Their inclusion can lead to several performance enhancements:

Enhanced Electrochemical Stability: The high electronegativity of fluorine atoms leads to greater oxidative stability of the electrolyte, which is crucial for the development of high-voltage batteries. researchgate.net

Improved Safety: Partially fluorinated solvents often exhibit lower flammability compared to their non-fluorinated counterparts, contributing to safer battery operation. techbriefs.com

Formation of a Stable Solid-Electrolyte Interphase (SEI): The decomposition products of fluorinated carbonates can contribute to the formation of a robust and stable SEI layer on the anode. A well-formed SEI is critical for preventing further electrolyte decomposition and ensuring long cycle life for the battery. acs.orgresearchgate.net

Low-Temperature Performance: Fluorinated carbonates can possess lower melting points and viscosities, which can improve the ionic conductivity of the electrolyte at low temperatures, a key challenge for LIBs. techbriefs.com

While direct research on this compound is limited, the principles established for other fluorinated carbonates strongly suggest its potential utility in these applications. The specific length of the perfluorohexyl group and the nature of the ethyl carbonate moiety would finely tune its properties, such as solubility, viscosity, and electrochemical window.

Current Research Landscape and Knowledge Gaps for Ethyl 1h,1h,2h,2h Perfluorohexyl Carbonate

Precursor Synthesis and Derivatization Strategies for 1H,1H,2H,2H-Perfluorohexyl Moieties

The foundational step in the synthesis of the target carbonate is the construction of the 1H,1H,2H,2H-perfluorohexyl chain. This is typically achieved through the preparation of halogenated intermediates which can then be further functionalized.

Preparation of 1H,1H,2H,2H-Perfluorohexyl Iodides and Related Halides as Synthetic Intermediates

The industrial synthesis of 1-iodo-1H,1H,2H,2H-perfluoroalkanes is a common route to obtaining the necessary precursor. This process involves the telomerization of pentafluoroethyl iodide with tetrafluoroethylene (B6358150) to produce perfluoroalkyl iodides of the structure F(CF₂CF₂)nI. These perfluoroalkyl iodides subsequently react with ethylene (B1197577) to yield 1-iodo-1H,1H,2H,2H-perfluoroalkanes with the general structure F(CF₂CF₂)nCH₂CH₂I. chemguide.co.uk This intermediate is a key building block for introducing the perfluorohexyl moiety.

Another synthetic approach involves the reaction of a perfluorocarbon iodide, such as perfluoroethyl iodide, with tetrafluoroethylene. elsevierpure.com This reaction is exothermic and allows for the extension of the perfluoroalkyl chain. elsevierpure.com The resulting mixture of perfluorocarbon iodides can then be separated to isolate the desired chain length.

The physical properties of the closely related 1H,1H,2H,2H-Perfluorooctyl iodide have been documented, providing insight into the characteristics of these types of intermediates.

Table 1: Physicochemical Properties of Related Perfluoroalkyl Iodides

| Property | 1H,1H,2H,2H-Perfluorooctyl iodide |

|---|---|

| Linear Formula | CF₃(CF₂)₅CH₂CH₂I |

| CAS Number | 2043-57-4 |

| Molecular Weight | 474.00 |

| Boiling Point | 92 °C/45 mmHg |

| Density | 1.934 g/mL at 25 °C |

| Refractive Index | n20/D 1.359 |

Data sourced from nih.gov

Synthetic Approaches to Analogous Perfluoroalkyl Carboxylic Acids and Esters for Mechanistic Comparison

For mechanistic studies and as alternative precursors, perfluoroalkyl carboxylic acids and their esters are of significant interest. A general method for the preparation of perfluoroalkyl carboxylic acids involves the electrochemical fluorination of the corresponding carboxylic acid fluorides, followed by hydrolysis. wikipedia.org

An efficient laboratory-scale synthesis of 2-perfluoroalkyl ethanoic acids is achieved through the direct oxidation of 2-perfluoroalkyl ethanols using Jones' reagent (CrO₃/H₂SO₄). elsevierpure.com These resulting acids can be further converted to their corresponding esters. The synthesis of fluorinated esters can be accomplished by reacting an aryl carboxylic acid with an alcohol, or by reacting an acyl chloride with an alcohol. pdx.edu Additionally, methods for the synthesis of carboxylic triarylphosphines through the hydrolysis of trifluoromethyl groups have been developed, offering another route to carboxylic acid derivatives. nih.gov

Carbonate Formation Reactions

Once the 1H,1H,2H,2H-perfluorohexan-1-ol precursor is obtained, typically through hydrolysis of the corresponding iodide, the ethyl carbonate group is introduced. This can be achieved through several chemical transformations.

Esterification and Transesterification Approaches for Carbonate Linkage Formation

A primary method for forming the carbonate linkage is through esterification. This can be achieved by reacting the 1H,1H,2H,2H-perfluorohexan-1-ol with ethyl chloroformate. wikipedia.orgtue.nl This reaction is typically vigorous and results in the formation of the desired carbonate and hydrogen chloride. chemguide.co.uk

Transesterification offers an alternative, often greener, route. Dialkyl carbonates, such as dimethyl carbonate or diethyl carbonate, can be reacted with the fluorinated alcohol in the presence of a catalyst. researchgate.netresearchgate.netgychbjb.com Studies have shown that catalysts like potassium carbonate, sodium hydroxide (B78521), and sodium alkoxide are effective for the transesterification of dimethyl carbonate with fluorinated alcohols. researchgate.net The transesterification of cyclic carbonates, like propylene (B89431) carbonate, with methanol (B129727) has also been extensively studied and provides a viable pathway for carbonate synthesis. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity. gychbjb.comnih.gov A catalyst-free method for the methoxycarbonylation of alcohols using dimethyl carbonate in the presence of molecular sieves has also been reported, presenting a chlorine-free and selective process. lu.se Furthermore, an alcohol-mediated esterification of carboxylic acids with carbonates without an external catalyst has been described. google.com

Carbonylation Reactions for Ethyl Carbonate Group Introduction

Carbonylation reactions represent another strategy for introducing the ethyl carbonate group. While direct carbonylation of fluorinated alcohols to form carbonates is less common, related processes provide a basis for potential synthetic routes. For instance, dimethyl carbonate can be produced industrially via the oxidative carbonylation of methanol using carbon monoxide and an oxidant, catalyzed by copper(I) salts. mdpi.com The carbonylation of epoxides to yield cyclic carbonates is another well-established process. nih.gov A plausible mechanism for the formation of a perfluorobutyl carbonate involves the photoinduced carboxylative coupling of CO₂ with an allylic alcohol. mdpi.com These methodologies suggest that a direct carbonylation of 1H,1H,2H,2H-perfluorohexan-1-ol in the presence of an ethylating agent and a suitable catalyst system could be a feasible, though less conventional, approach.

Advanced Purification and Isolation Techniques in the Synthesis of Fluorinated Carbonates

The purification of fluorinated compounds presents unique challenges due to their distinct physical and chemical properties. Several advanced techniques have been developed to isolate and purify these molecules effectively.

A common issue in the synthesis of fluorinated compounds is the presence of acidic impurities, such as hydrogen halides. google.com A method to remove these involves treating the crude product with an amine, which forms a salt with the acid, followed by fractional distillation to separate the purified fluorinated compound. google.com

"Fluorous chemistry" leverages the unique solubility properties of highly fluorinated compounds. wikipedia.org These compounds tend to be soluble in fluorous solvents while being insoluble in common organic solvents. This property is exploited in fluorous solid-phase extraction (F-SPE) . acs.orgnih.govresearchgate.netrsc.orgnih.gov In this technique, a crude reaction mixture is passed through a silica (B1680970) gel column that has been functionalized with a fluorocarbon phase. The fluorinated components are retained on the column due to fluorous-fluorous interactions, while non-fluorinated impurities are washed away with an organic solvent. The desired fluorinated product can then be eluted with a fluorous solvent. rsc.orgnih.gov This method is highly effective for the separation and purification of fluorinated molecules. acs.orgresearchgate.net

Adsorption methods using materials like activated carbon have also been employed for the removal of fluorinated organic compounds from fluid streams, although selectivity can be a challenge. google.com

Table 2: Summary of Purification Techniques for Fluorinated Compounds

| Technique | Principle | Advantages |

|---|---|---|

| Amine Treatment & Distillation | Neutralization of acidic impurities with an amine followed by separation based on boiling point differences. | Effective for removing acidic byproducts like HCl or HF. google.com |

| Fluorous Solid-Phase Extraction (F-SPE) | Separation based on the high affinity of fluorinated compounds for a fluorous stationary phase. acs.orgnih.gov | High selectivity for fluorinated compounds, enabling efficient separation from non-fluorinated reagents and byproducts. researchgate.netrsc.org |

| Adsorption | Use of adsorbents like activated carbon to remove fluorinated compounds from liquids. | Can be used for bulk removal from waste streams. google.com |

Anodic Oxidation Mechanisms and Electron Transfer Processes

The anodic oxidation of fluorinated organic compounds can proceed through two primary mechanisms: direct electron transfer at the electrode surface and indirect oxidation mediated by electrochemically generated reactive species.

Direct electron transfer (DET) involves the direct oxidation of a molecule at the anode. For fluorinated substances, this process is a key initiation step in their electrochemical degradation. nih.govrsc.org In the case of this compound, the initial oxidation would likely occur at the carbonate group, which is generally more susceptible to oxidation than the highly stable perfluoroalkyl chain. However, the strong electron-withdrawing nature of the perfluorohexyl group is expected to increase the oxidation potential of the carbonate moiety compared to its non-fluorinated counterparts. researchgate.net

The process of DET is highly dependent on the electrode material and the applied potential. nih.govacs.org For many per- and polyfluoroalkyl substances (PFAS), DET is considered a primary step in their electrochemical remediation. illinois.edu This direct oxidation can lead to the formation of radical cations, which are highly reactive and can undergo subsequent fragmentation and reaction pathways.

In aqueous electrochemical systems, the electrolysis of water at the anode can generate highly reactive hydroxyl radicals (•OH). nih.govnih.govpsu.edu These radicals are powerful oxidizing agents that can react with a wide range of organic compounds, including those that are resistant to direct electrochemical oxidation. acs.orgnih.gov

While perfluoroalkyl chains are generally recalcitrant to •OH attack due to the strength of the C-F bond, the non-fluorinated ethyl group and the carbonate linkage in this compound would be susceptible to oxidation by hydroxyl radicals. nih.gov The reaction of •OH with the ethyl group would likely proceed via hydrogen abstraction, leading to the formation of a carbon-centered radical. This indirect oxidation pathway is a significant contributor to the degradation of many organic pollutants in electrochemical advanced oxidation processes. nih.govrsc.org

Electrochemical Degradation Pathways and Intermediate Species Formation

The electrochemical degradation of this compound is expected to proceed through a series of complex reactions involving decarboxylation and the formation of various radical species.

Following the initial oxidation step, whether through DET or •OH-mediated attack, the resulting radical species can undergo decarboxylation, releasing carbon dioxide. This process is a common degradation pathway for carboxylic acids and their derivatives in electrochemical systems. nih.govresearchgate.netresearchgate.netnih.gov In the context of PFAS degradation, perfluoroalkyl carboxylates (PFCAs) are known to undergo stepwise decarboxylation, leading to the shortening of the perfluoroalkyl chain. nih.govnih.gov

For this compound, the initial fragmentation could lead to the formation of a perfluorohexyl-containing carboxylate or related species, which would then enter a cycle of electrochemical oxidation and decarboxylation, progressively removing CF₂ units.

The decarboxylation of perfluoroalkyl carboxylates results in the formation of perfluoroalkyl radicals (•R₣). nih.govresearchgate.netnih.gov These radicals are highly reactive intermediates that can undergo a variety of subsequent reactions. In the presence of water, they can react to form perfluoroalkyl alcohols, which can then undergo further transformation to form shorter-chain PFCAs. nih.gov

Research on Role in Electrolyte Systems and Interfacial Electrochemistry

Fluorinated carbonates are extensively studied as co-solvents or additives in electrolytes for high-voltage lithium-ion batteries. researchgate.netresearchgate.netgoogle.comacs.org Their high oxidative stability, imparted by the fluorine atoms, allows them to withstand the high potentials required for modern battery cathodes. osti.gov The presence of fluorinated compounds at the electrode-electrolyte interface can lead to the formation of a stable solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI) on the cathode. researchgate.netacs.org

While specific research on this compound in electrolyte systems is not widely reported, its structural features suggest it could contribute to forming a beneficial interfacial layer. The perfluorohexyl tail would likely orient towards the electrode surface, potentially creating a more stable and ionically conductive interface. The electrochemical stability of such fluorinated carbonates is a key factor in their performance in these applications. researchgate.netosti.gov

Interaction with Electrode Surfaces and Influence on Solid Electrolyte Interphase (SEI) Formation.

There is currently no available scientific literature detailing the specific interactions of this compound with electrode surfaces or its influence on the formation of the Solid Electrolyte Interphase (SEI).

Polymerization Mechanisms and Functional Material Design with Ethyl 1h,1h,2h,2h Perfluorohexyl Carbonate Analogues

Homopolymerization and Copolymerization Kinetics and Mechanisms

Understanding the fundamental polymerization kinetics and mechanisms is crucial for controlling polymer structure and properties. While direct polymerization of ethyl 1H,1H,2H,2H-perfluorohexyl carbonate is not commonly reported, examining relevant polymerization routes for analogous structures provides essential insights.

Ring-opening polymerization (ROP) of cyclic carbonates is a primary method for producing aliphatic polycarbonates, which are noted for their biodegradability and biocompatibility. rsc.orgmdpi.com This process typically proceeds via a chain-growth mechanism, which, under ideal conditions, can be living, offering excellent control over molecular weight, polymer microstructure, and end-group functionality. mdpi.com The polymerization of both five- and six-membered cyclic carbonates can be initiated by various systems, including anionic, cationic, and enzymatic initiators. mdpi.com

The thermodynamic and kinetic aspects of ROP are critical; the process is governed by an equilibrium between the kinetically favored polymer product and the thermodynamically favored cyclic monomer. mdpi.comrsc.org Consequently, reaction conditions such as temperature and catalyst choice are vital. Higher temperatures tend to favor the formation of the cyclic product, while lower temperatures can promote kinetic control and favor the polymer. rsc.org

Organocatalysis has emerged as a powerful tool for ROP, utilizing systems like (thio)ureas in combination with strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cyclopropenimines. acs.org These metal-free systems can produce well-defined polycarbonates with narrow molecular weight distributions (Đ = 1.01–1.10). acs.org For instance, the copolymerization of benzyl (B1604629) glycidate with CO2 using a cobalt salen catalyst can produce poly(benzyl glycidate carbonate) with high selectivity for carbonate linkages (>99%). nih.gov However, a significant challenge in the cationic ROP of some cyclic carbonates is the potential for decarboxylation, which introduces ether units into the polymer backbone and can be suppressed by using alkyl halide initiators. acs.org The synthesis of functional cyclic carbonates, often through intermediates like pentafluorophenyl esters, provides monomers that can lead to functional polycarbonates. amazonaws.com

Fluorinated acrylates and methacrylates are highly reactive monomers used extensively in the synthesis of fluoropolymers through radical polymerization. fluorine1.ru These reactions are typically initiated by the decomposition of a radical initiator, generating free radicals that attack the vinyl bonds of the monomers. mit.edu The interest in these monomers stems from the unique properties they impart to the resulting polymers, such as high thermal and chemical stability and low surface energy. fluorine1.ru

The radical copolymerization of vinylidene fluoride (B91410) (VDF) with functional comonomers like 2-trifluoromethacrylic acid (MAF) has been studied to fine-tune polymer properties. academie-sciences.fr In such polymerizations, the termination step often occurs through the recombination of two growing macroradicals rather than disproportionation. academie-sciences.fr

Controlled radical polymerization techniques have become particularly important for synthesizing well-defined fluorinated copolymers. fluorine1.ruacs.org Among these, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is noted for its versatility and applicability to a wide range of monomers under relatively mild conditions. fluorine1.ru This method allows for the synthesis of polymers with predetermined molecular weights and low polydispersity, making it ideal for creating complex architectures like block copolymers. wikipedia.org

Incorporation into Fluorinated Polymer Architectures

The incorporation of fluorinated moieties, such as those found in analogues of this compound, into larger polymer structures allows for the design of materials with highly specific functionalities. These architectures often leverage the unique solubility characteristics and self-assembly behavior of fluorinated segments.

Amphiphilic copolymers containing fluorophilic segments are of significant interest due to their unique self-assembly behavior. rsc.orgrsc.org Fluorinated segments are typically insoluble in both water and most organic solvents and are incompatible with most hydrocarbon-based polymers. rsc.orgrsc.org This strong incompatibility drives the self-assembly of fluorinated block copolymers into various nanostructures, such as spherical or wormlike micelles. rsc.orgrsc.org

These materials are often synthesized as diblock or triblock copolymers where one block is fluorinated (fluorophilic) and the other blocks are hydrophilic and/or lipophilic. rsc.orgresearchgate.net For example, a triphilic block copolymer containing methacrylic acid (hydrophilic), 2-ethylhexyl methacrylate (B99206) (lipophilic), and 2-perfluorooctyl ethyl acrylate (B77674) (fluorophilic) was synthesized via RAFT polymerization. researchgate.net Similarly, water-soluble amphiphilic random copolymers composed of oligo(ethylene glycol) methyl ether methacrylate and perfluorohexylethyl acrylate have been synthesized, which can self-assemble and encapsulate hydrophobic drugs. nih.gov The synthesis of these complex copolymers often relies on controlled polymerization techniques to precisely tailor the length of each block, which in turn determines the final morphology of the self-assembled structures. rsc.orgrsc.org

Controlled polymerization techniques are essential for creating well-defined fluoropolymer architectures with precise control over molecular weight, dispersity, and structure. fluorine1.ruacs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is a versatile form of living radical polymerization that uses a thiocarbonylthio compound as a chain-transfer agent (CTA) to mediate the reaction. wikipedia.orgsigmaaldrich.com This technique is compatible with a wide array of fluorinated monomers, including acrylates, methacrylates, and styrenes. wikipedia.orgnih.gov For example, pentafluorophenyl methacrylate (PFMA) has been successfully polymerized using fluorinated CTAs to produce well-defined, side-chain-reactive polymers. nih.govacs.org The choice of the RAFT agent's stabilizing Z- and leaving R-groups is critical and depends on the specific monomer being used. fluorine1.ru RAFT has been employed to synthesize complex structures like diblock copolymer nanoparticles and triphilic block copolymers containing fluorinated segments. rsc.orgrsc.org

| Monomer | RAFT Agent (CTA) | Initiator | Solvent | Resulting Polymer Architecture | Reference |

|---|---|---|---|---|---|

| Pentafluorophenyl Methacrylate (PFMA) | 4-Cyanopentanoic acid dithiobenzoate (CTA-1) | AIBN | Dioxane | Homopolymer | acs.org |

| Methyl Methacrylate (MMA) / Perfluoroalkyl Ethyl Methylacrylate | Not specified | Not specified | Dimethylformamide | Diblock Tercopolymer | rsc.org |

| Methyl Methacrylate (MMA) | Poly(dodecafluoroheptyl methacrylate) macro-CTA | Not specified | Supercritical CO2 | Diblock Copolymer Nanoparticles | rsc.org |

| Perfluorohexylethyl acrylate (FA) / TEGMA | Ethyl α-bromophenylacetate (EBPA) | CuBr2/PMDETA/Sn(EH)2 | Toluene | Amphiphilic Random Copolymer | nih.gov |

Group Transfer Polymerization (GTP) is another "quasi-living" technique, primarily used for polymerizing (meth)acrylates at or above room temperature. slideshare.netslideshare.net GTP is initiated by a silyl (B83357) ketene (B1206846) acetal (B89532) and catalyzed by either a nucleophilic catalyst (e.g., bifluoride compounds) or a Lewis acid. slideshare.netresearchgate.net The propagation proceeds via a Michael-type addition where the silyl group is transferred to the incoming monomer. slideshare.net This method provides excellent control over polymer architecture, enabling the synthesis of block copolymers and other specialized structures with low polydispersity. slideshare.netillinois.edu

Initiated Chemical Vapor Deposition (iCVD) is a solventless, one-step vapor deposition process for creating thin polymer films. mit.edusvc.orgresearchwithrowan.com In this technique, monomer and initiator gases are introduced into a vacuum chamber. mit.edu The initiator is thermally decomposed by resistively heated filaments, creating free radicals that initiate polymerization on a cooled substrate. mit.edumit.edu This method is particularly useful for polymerizing materials that are difficult to process conventionally, such as those with long perfluoroalkyl side chains. researchgate.net For example, poly(1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA) thin films, which are highly hydrophobic and oleophobic, have been synthesized using iCVD with deposition rates as high as 375 nm/min. mit.edu The iCVD process allows for the creation of highly conformal coatings on complex geometries, such as electrospun fiber mats, without clogging pores, which is a common issue with solvent-based coating methods. mit.eduresearchgate.net

Influence of the Perfluorohexyl Carbonate Moiety on Polymer Chain Conformation and Self-Assembly

The incorporation of a perfluorohexyl moiety, whether as a carbonate, acrylate, or other functional group, profoundly influences the resulting polymer's properties. Side-chain fluorinated polymers consist of a polymer backbone with pendant polyfluoroalkyl side chains. fluoropolymers.euoecd.org These side chains are responsible for the material's characteristic low surface energy and its tendency to self-organize. fluoropolymers.eu

The strong incompatibility between fluorinated segments and hydrocarbon segments is a primary driver of self-assembly in block copolymers. rsc.orgcapes.gov.br This leads to the formation of hierarchical, structure-within-structure assemblies. For instance, fluorinated block copolymers can form lamellar sublattices within the fluorinated domains, with the degree of ordering increasing with the length of the perfluorinated segment. acs.org In some cases, the fluorinated block can exhibit liquid crystal-like ordering. acs.org

In solution, amphiphilic copolymers with fluorinated segments self-assemble into various morphologies, including spheres, worms, and vesicles. rsc.orgresearchgate.net The final morphology is determined by a delicate balance of forces, including core-chain stretching, interfacial tension, and the strong incompatibility between the different blocks. rsc.org For example, a novel triphilic block copolymer was observed to transition from spheres to wormlike structures and finally to unique nail-shaped structures by adjusting the solvent conditions. rsc.org The presence of the fluorinated side chains can also lead to a lower critical solution temperature (LCST) behavior in amphiphilic copolymers. nih.gov This tunable self-assembly and conformational behavior makes these fluorinated polymers highly valuable for applications in coatings, advanced lithography, and biomedical materials. fluoropolymers.euresearchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of Ethyl 1h,1h,2h,2h Perfluorohexyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization (e.g., 1H, 19F, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate. By analyzing the spectra of ¹H, ¹⁹F, and ¹³C nuclei, a complete picture of the molecule's connectivity and environment can be assembled.

¹H NMR: The proton NMR spectrum provides information on the hydrogen-containing fragments of the molecule. For this compound, distinct signals are expected for the ethyl group and the methylene (B1212753) spacer adjacent to the fluorinated chain. The ethyl group typically presents as a quartet for the methylene protons (-O-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons. The two methylene groups in the 2H,2H positions (-CF₂-CH₂-CH₂-O-) would appear as complex multiplets due to coupling with each other and with the adjacent fluorine and oxygen atoms. Based on data from similar structures like perfluorohexyl ethyl acrylate (B77674), the chemical shifts can be predicted. researchgate.net

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for the perfluorinated tail. It would show multiple signals corresponding to the different CF₂ groups and the terminal CF₃ group. The chemical shifts and coupling patterns are characteristic of the position of the fluorine nucleus along the chain. For instance, the CF₂ group alpha to the hydrogenated spacer will have a distinct chemical shift compared to the other CF₂ groups within the chain and the terminal CF₃ group. Studies on similar fluorinated compounds confirm that distinct signals for each fluorinated carbon environment are typically observed. rsc.org

¹³C NMR: The carbon-13 NMR spectrum corroborates the structure by showing signals for each unique carbon atom. The carbonyl carbon of the carbonate group is expected to appear significantly downfield. The carbons of the ethyl group and the methylene spacer will have characteristic shifts, while the carbons in the perfluorohexyl chain will show signals split by the attached fluorine atoms (C-F coupling). The large chemical shift induced by fluorine atoms helps in assigning these signals. thermofisher.com

Predicted NMR Data for this compound

This table presents predicted chemical shifts (δ) based on analogous compounds and general NMR principles. Actual experimental values may vary.

| Nucleus | Group | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| ¹H | -O-CH₂-CH₃ | ~1.3 | Triplet (t) |

| -O-CH₂-CH₃ | ~4.3 | Quartet (q) | |

| -CH₂-CH₂-O-C=O | ~4.5 | Triplet (t) | |

| -CF₂-CH₂- | ~2.5 | Multiplet (m) | |

| ¹⁹F | -CF₂-CH₂- | ~-114 | Multiplet (m) |

| -(CF₂)₄- | ~-122 to -124 | Multiplets (m) | |

| -CF₃ | ~-81 | Triplet (t) | |

| ¹³C | -O-CH₂-CH₃ | ~14 | s |

| -O-CH₂-CH₃ | ~65 | s | |

| O=C-O | ~154 | s | |

| -CH₂-O-C=O | ~68 | t (from ¹⁹F coupling) | |

| -CF₂-CH₂- | ~32 | t (from ¹⁹F coupling) |

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy) for Functional Group Identification and Molecular Interaction Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are crucial for identifying the functional groups present in this compound and studying intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show strong, characteristic absorption bands. The most prominent feature would be the C=O stretching vibration of the carbonate group, typically found in the 1750-1850 cm⁻¹ region. nih.govmdpi.com The C-O stretching vibrations of the carbonate ester linkages would also produce strong bands, usually between 1000 and 1300 cm⁻¹. The highly fluorinated hexyl chain will give rise to intense C-F stretching bands in the 1100-1300 cm⁻¹ region, which may overlap with the C-O stretching bands. Additionally, C-H stretching and bending vibrations from the ethyl and methylene groups will be visible in the 2850-3000 cm⁻¹ and 1375-1475 cm⁻¹ regions, respectively. FTIR analysis of similar compounds like perfluorohexyl ethyl acrylate confirms the presence of these characteristic peaks. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, non-polar bonds often produce stronger Raman signals. Therefore, the C-C backbone of the perfluoroalkyl chain and the symmetric vibrations of the molecule would be more prominent. The specific features of carbonate vibrational spectra include deformations in the carbonate ion plane (ν₄, 650–720 cm⁻¹) and symmetric stretching (ν₁, 1000–1100 cm⁻¹), which are Raman active. mdpi.comresearchgate.net Analysis of intermolecular interactions, such as those occurring during aggregation or film formation, can be studied by observing shifts in peak positions or changes in peak widths.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (in ethyl and methylene) | Stretching | 2850 - 3000 |

| C=O (in carbonate) | Stretching | 1750 - 1850 |

| C-H (in ethyl and methylene) | Bending | 1375 - 1475 |

| C-F (in perfluorohexyl) | Stretching | 1100 - 1300 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material, which is particularly relevant for analyzing thin films or coatings made from this compound. acs.orgnih.gov

An XPS survey scan would confirm the presence of Carbon (C), Oxygen (O), and Fluorine (F) on the surface. High-resolution scans of the C 1s, O 1s, and F 1s regions would provide detailed information about the chemical environment.

C 1s Spectrum: The C 1s spectrum would be complex and could be deconvoluted into several peaks corresponding to the different carbon environments: aliphatic C-C/C-H bonds in the ethyl group (~285.0 eV), C-O bonds of the ethyl and spacer groups (~286.5 eV), the O=C=O carbonate carbon (~289-290 eV), and the C-F bonds of the perfluorohexyl chain, which would appear at higher binding energies (~291-294 eV for CF₂ and CF₃). thermofisher.comresearchgate.net

O 1s Spectrum: The O 1s spectrum would show at least two components: the carbonyl oxygen (C=O) at a lower binding energy (~532.0 eV) and the ester-linked oxygens (C-O) at a slightly higher binding energy (~533.5 eV). researchgate.net

F 1s Spectrum: The F 1s spectrum is expected to show a single, strong, and symmetrical peak around 688-689 eV, characteristic of C-F bonds in fluoropolymers. thermofisher.com While fluorine induces large chemical shifts in carbon, the shifts within the F 1s peak itself for different C-F environments are often negligible. thermofisher.com

Predicted XPS Binding Energies for this compound Films

| Element (Core Level) | Chemical State | Predicted Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | ~285.0 |

| C 1s | C-O | ~286.5 |

| C 1s | O=C-O | ~289.5 |

| C 1s | C-F₂, C-F₃ | ~291 - 294 |

| O 1s | C=O | ~532.0 |

| O 1s | C-O | ~533.5 |

Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy) for Morphological Analysis of Polymer Films or Aggregates

Electron microscopy techniques are indispensable for visualizing the morphology of materials derived from this compound, such as self-assembled structures, coatings, or polymer films. daikinchemicals.com

Transmission Electron Microscopy (TEM): TEM offers higher resolution and is used to visualize the internal structure of materials. If this compound forms aggregates or nanoparticles in solution, TEM can be used to determine their size, shape, and distribution. nih.govnih.gov For instance, the amphiphilic nature of the molecule might lead to the formation of micelles or vesicles, the morphology of which could be characterized by negative staining TEM. TEM has been used to observe a variety of morphologies in aggregates of other functional molecules, from amorphous networks to more defined fibrillar structures. nih.govnih.gov

Scattering Techniques (e.g., Dynamic Light Scattering, Small-Angle Neutron Scattering) for Investigating Solution Behavior and Aggregate Structures

Scattering techniques are powerful non-invasive methods for probing the size, shape, and interactions of particles and molecular aggregates in solution.

Dynamic Light Scattering (DLS): DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. This technique can be used to determine the hydrodynamic radius (R_h) of any aggregates formed by this compound in a solvent. It is a rapid method to assess the presence of aggregation and obtain an average size and size distribution of the aggregates.

Small-Angle Neutron Scattering (SANS): SANS provides more detailed structural information about aggregates on the nanometer to micrometer scale. iaea.org For an amphiphilic molecule like this compound, SANS is ideal for studying micelle formation in solution. By analyzing the scattering pattern, one can determine key parameters such as the radius of gyration, the shape of the aggregates (e.g., spherical, cylindrical, lamellar), and the aggregation number (the number of molecules per micelle). iaea.orgacs.org Contrast variation studies, using mixtures of hydrogenated and deuterated solvents, can further elucidate the core-shell structure of the micelles, distinguishing the fluorinated core from the solvated shell. iaea.org Numerous studies on fluorinated surfactants have successfully used SANS to characterize their self-assembly behavior in detail. acs.orgacs.org

Hypothetical Solution Behavior Data from Scattering Techniques

This table presents hypothetical data for aggregates in an aqueous solution, based on typical values for similar fluorinated surfactants.

| Technique | Parameter | Hypothetical Value |

|---|---|---|

| DLS | Hydrodynamic Radius (R_h) | 5 - 15 nm |

| SANS | Radius of Gyration (R_g) | 4 - 12 nm |

| SANS | Aggregation Number (N_agg) | 50 - 100 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| perfluorohexyl ethyl acrylate |

| ethyl 2,2-difluoro-6-phenylhexanoate |

| ethylene (B1197577) carbonate |

Computational Chemistry and Theoretical Modeling of Ethyl 1h,1h,2h,2h Perfluorohexyl Carbonate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate, DFT would be instrumental in understanding its fundamental chemical properties.

DFT calculations can provide quantitative predictions of bond dissociation energies (BDEs) within the this compound molecule. This data is crucial for predicting the molecule's thermal stability and the likely points of fragmentation. For instance, the BDEs for the C-O bonds of the carbonate group, the C-C bonds of the ethyl and perfluorohexyl chains, and the C-F bonds could be calculated. This would reveal the weakest bond in the molecule, which is the most likely to break first during degradation.

Similarly, DFT can be used to map out the potential energy surface for various chemical reactions involving this carbonate. This allows for the calculation of activation barriers for different reaction pathways, such as hydrolysis, oxidation, or reduction. This information is key to predicting the kinetic stability of the compound under different chemical environments.

The electrochemical behavior of this compound, particularly its stability in applications like lithium-ion battery electrolytes, can be thoroughly investigated using DFT. By calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can estimate the molecule's ionization potential and electron affinity. These values are directly related to the molecule's resistance to oxidation and reduction, respectively.

Furthermore, DFT calculations, often in conjunction with a solvent model, can predict the standard redox potentials. This would determine the electrochemical window of stability for the compound, a critical parameter for its use in electrochemical devices. Theoretical studies on similar fluorinated carbonates have shown that the degree and position of fluorination significantly impact the oxidation and reduction potentials. acs.org

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations would offer a microscopic view of the behavior of this compound in a liquid environment.

Due to its amphiphilic nature, with a polar carbonate group and a nonpolar perfluorohexyl chain, this compound may exhibit self-assembly or aggregation in certain solvents. MD simulations can be employed to investigate this behavior. By simulating a system with many molecules of the carbonate, one can observe whether they form micelles, bilayers, or other aggregates. The simulations would provide details on the structure, size, and stability of these aggregates, as well as the thermodynamic driving forces behind their formation.

Quantum Chemical Calculations for Mechanistic Insights into Degradation Pathways

Quantum chemical calculations, including DFT, are essential for unraveling the detailed mechanisms of molecular degradation. researchgate.netacs.orgresearchgate.net For this compound, these calculations could be used to model its decomposition under various conditions, such as in the presence of strong nucleophiles, electrophiles, or upon electrochemical cycling.

By modeling potential reaction intermediates and transition states, researchers can construct a complete picture of the degradation pathways. For example, the mechanism of reductive decomposition at a battery anode or oxidative decomposition at a cathode could be elucidated. These calculations would identify the primary degradation products, which is crucial for understanding and mitigating performance loss in applications where this compound is used. For instance, studies on other fluorinated compounds have used DFT to understand how they decompose to form beneficial solid electrolyte interphase (SEI) components like lithium fluoride (B91410) (LiF). acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Mechanistic Parameters

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific mechanistic parameter. ecetoc.orgnih.gov For this compound, QSAR modeling can provide valuable insights into its behavior without the need for extensive experimental testing. researchgate.net These models are particularly useful for predicting the environmental fate, potential biological interactions, and physicochemical properties of emerging chemicals. ecetoc.orgncsu.edu

The development of a QSAR model involves establishing a mathematical relationship between calculated molecular descriptors and an experimentally determined endpoint. researchgate.net This relationship is then used to predict the endpoint for new or untested compounds. For complex molecules like per- and polyfluoroalkyl substances (PFAS), QSAR models often focus on parameters that govern their environmental distribution and potential for biological interaction. nih.govrsc.org

Research Findings from Related Compounds

Research on other PFAS has shown that QSAR models can effectively predict binding affinities to various biological receptors. For instance, a 2023 study developed QSAR models for 43 perfluoroalkyl compounds to predict their binding probability to peroxisome proliferator-activated receptors (PPARs) and thyroid hormone receptors (TRs). nih.gov The key molecular descriptors in these models were found to be the chain length, the number of fluorine atoms, and the number of branches in the molecule. nih.gov These findings suggest that the perfluorohexyl chain of this compound would be a critical determinant in any potential receptor interactions.

In the context of fluorinated carbonates, which are often used in lithium-ion batteries, QSAR studies have focused on electronic properties like the Highest Occupied Molecular Orbital (HOMO) energy. researchgate.netresearchgate.net A study based on density functional theory (DFT) calculations for 192 fluorinated carbonate derivatives established a multiple linear regression (MLR) model. This model correlated HOMO energy with simple structural parameters, such as the number of fluorine atoms at different positions on the carbonate structure. researchgate.netresearchgate.net Such models are crucial for understanding the electrochemical stability of these compounds.

Hypothetical QSAR Model for this compound

Based on the principles established for related compounds, a hypothetical QSAR model for a mechanistic parameter of this compound, such as its environmental fate or receptor binding potential, would likely incorporate a combination of topological, electronic, and constitutional descriptors.

An illustrative QSAR model could take the form of a multiple linear regression equation:

Predicted Activity = c0 + (c1 * D1) + (c2 * D2) + (c3 * D3) + ...

Where:

Predicted Activity is the mechanistic parameter of interest (e.g., log(BCF) - bioconcentration factor, log(Koc) - soil organic carbon-water (B12546825) partitioning coefficient, or receptor binding affinity).

c0, c1, c2, c3 are the regression coefficients determined from the model training.

D1, D2, D3 are the calculated molecular descriptors.

Data Tables

To illustrate the application of QSAR modeling to this compound, the following data tables present the types of molecular descriptors that would be calculated and a hypothetical QSAR model for a mechanistic parameter.

Table 1: Selected Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Descriptor Name | Description | Relevance to Mechanistic Parameter |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences transport and diffusion properties. |

| Number of Fluorine Atoms (nF) | Total count of fluorine atoms in the molecule. | A key factor in the unique properties of PFAS, affecting hydrophobicity and electronic interactions. nih.gov | |

| Topological | Wiener Index (W) | A distance-based topological index that reflects molecular branching. | Related to molecular size and shape, which can influence binding to receptors. |

| Kier & Hall Shape Indices (κ) | Describe different aspects of molecular shape. | Important for steric fit in biological interactions. researchgate.net | |

| Electronic | Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences interactions with polar molecules and surfaces. researchgate.net |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons and its oxidative stability. researchgate.netresearchgate.net | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of the compound. | A fundamental parameter in predicting environmental fate and bioaccumulation. researchgate.net |

Table 2: Hypothetical QSAR Model for Predicting a Mechanistic Parameter (e.g., Receptor Binding Affinity)

| Model Component | Value / Equation |

| Predicted Endpoint | log(Receptor Binding Affinity) |

| QSAR Equation | 1.25 + (0.05 * nF) - (0.12 * HOMO) + (0.35 * LogP) |

| Statistical Parameters | |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.78 |

| Model Interpretation | The model suggests that receptor binding affinity increases with a higher number of fluorine atoms and greater lipophilicity (LogP), while a higher HOMO energy (indicating easier oxidation) decreases binding affinity. |

It is important to note that the equation and statistical values in Table 2 are purely illustrative to demonstrate the structure of a QSAR model. The development of a robust and validated QSAR model for this compound would require a dataset of experimentally measured values for the endpoint of interest across a range of structurally similar chemicals. rsc.org

Environmental Transformation Pathways and Mechanistic Insights

Hydrolysis Mechanisms of Fluorinated Carbonates and Related Esters

The hydrolysis of Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate involves the cleavage of the ester bond, a reaction influenced by pH and the presence of the electron-withdrawing fluorinated chain.

The carbonate functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases. nih.gov In alkaline conditions, the hydrolysis of carbonate and carbamate (B1207046) esters is well-documented. nih.gov For fluorinated esters, the presence of fluorine atoms on the alkyl chain significantly impacts the rate of hydrolysis. Studies on partially fluorinated ethyl esters have shown that the hydrolysis rate increases with the number of fluorine atoms attached to the alcohol moiety. researchgate.net This is attributed to the strong electron-withdrawing effect of fluorine, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

A study on fluorotelomer acrylates (FTAcrs) and phosphate (B84403) esters (FTPEs) indicated that abiotic hydrolysis of monomeric FTAcrs could be rapid under certain environmental conditions, with half-lives as low as several days in some landfills. nih.gov This suggests that the ester linkage in fluorinated compounds can be a point of vulnerability for environmental degradation.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Predicted Products |

|---|---|

| This compound | 1H,1H,2H,2H-Perfluorohexan-1-ol, Ethanol, Carbon Dioxide |

Atmospheric Oxidation Pathways and Radical-Mediated Reactions

Once in the atmosphere, this compound is expected to undergo degradation primarily through reactions with hydroxyl (OH) radicals. au.dkwiley.com The presence of C-H bonds in the ethyl and the ethylene (B1197577) bridge of the perfluorohexyl group provides sites for hydrogen abstraction by OH radicals.

The atmospheric lifetime of volatile organic compounds is often determined by their reaction rate with OH radicals. copernicus.org For fluorinated compounds, the rate of reaction with OH radicals can vary significantly depending on the degree and position of fluorination. For instance, the reactivity of fluoro-alcohols with OH radicals has been studied, showing that fluorine substitution can reduce reactivity. copernicus.org

While a specific rate constant for the reaction of this compound with OH radicals is not available, estimations can be made by analogy to other fluorinated ethers and esters. The atmospheric lifetime of a related compound, perfluoro-2-methyl-3-pentanone, was estimated to be between 3 and 14 days due to photolysis. nih.govepa.gov Another study on a new polyfluorinated alcohol, C3F7OCHFCF2SCH2CH2OH, investigated its atmospheric fate through reactions with chlorine atoms and hydroxyl radicals. acs.org

The initial step in the atmospheric oxidation of this compound would likely be the abstraction of a hydrogen atom from the ethyl group or the -CH2-CH2- spacer by an OH radical. This would lead to the formation of a carbon-centered radical, which would then react with molecular oxygen to form a peroxy radical. Subsequent reactions of this peroxy radical would lead to the formation of various degradation products, including aldehydes, carboxylic acids, and ultimately, shorter-chain perfluorinated carboxylic acids (PFCAs). researchgate.net

Table 2: Estimated Atmospheric Lifetime and Key Reactants for Structurally Similar Compounds

| Compound | Key Atmospheric Reactant | Estimated Atmospheric Lifetime |

|---|---|---|

| Perfluoro-2-methyl-3-pentanone | Photolysis | 3-14 days nih.govepa.gov |

| 2,2,2-Trifluoroethanol | OH radical | - |

Mechanistic Understanding of Biodegradation Processes, Focusing on Chemical Transformations

The biodegradation of polyfluorinated compounds like this compound is generally considered to be a slow process. nih.govnih.gov The high strength of the carbon-fluorine bond makes the perfluorinated chain highly resistant to microbial attack. mdpi.com However, the presence of the carbonate ester linkage and the non-fluorinated ethyl group provides potential sites for initial enzymatic action. mdpi.comnih.gov

Microbial degradation of such compounds often proceeds via a strategy of "metabolic activation," where initial enzymatic attack occurs at the non-fluorinated parts of the molecule. mdpi.comnih.gov For this compound, this would likely involve the hydrolysis of the ester bond by microbial esterases. This initial hydrolysis step would break the molecule into 1H,1H,2H,2H-perfluorohexan-1-ol and ethanol, which are more amenable to further biodegradation. researchgate.net

Studies on the biodegradation of fluorotelomer-based substances, such as fluorotelomer alcohols (FTOHs), have shown that they can be transformed by soil microorganisms. battelle.org The degradation of FTOHs typically proceeds through oxidation of the alcohol group to an aldehyde and then to a carboxylic acid. researchgate.net Subsequent degradation can occur through a β-oxidation-like pathway, leading to the formation of shorter-chain PFCAs. acs.org

The biodegradation of polyfluoroalkyl phosphates (PAPs) has also been shown to produce FTOHs through hydrolysis of the phosphate ester linkages, which then undergo further degradation. acs.org This provides a strong analogy for the likely initial step in the biodegradation of this compound. While complete mineralization is challenging, the initial transformations can lead to the formation of more mobile and potentially persistent degradation products. itrcweb.orgnih.gov

Identification of Degradation Products and Mapping of Transformation Pathways

Based on the known degradation pathways of structurally similar compounds, a plausible transformation pathway for this compound can be mapped.

Hydrolysis Pathway:

Initial Step: Hydrolysis of the carbonate ester bond.

Products: 1H,1H,2H,2H-Perfluorohexan-1-ol, Ethanol, and Carbon Dioxide.

Atmospheric Oxidation Pathway:

Initial Step: H-atom abstraction from the ethyl group or the -CH2-CH2- spacer by OH radicals.

Intermediate Products: Carbon-centered radicals, peroxy radicals.

Final Products: A complex mixture of smaller, oxygenated compounds, likely including perfluorinated carboxylic acids (PFCAs) of varying chain lengths, such as perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA). nih.gov

Biodegradation Pathway:

Initial Step: Enzymatic hydrolysis of the carbonate ester bond by microbial esterases.

Primary Degradation Products: 1H,1H,2H,2H-Perfluorohexan-1-ol and Ethanol.

Subsequent Transformation: The 1H,1H,2H,2H-perfluorohexan-1-ol can be further oxidized by microbial processes to form the corresponding fluorotelomer carboxylic acid (FTCA).

Further Degradation: The FTCA can undergo further degradation, potentially via β-oxidation, leading to the formation of shorter-chain PFCAs. acs.orgnih.gov

The degradation of 6:2 fluorotelomer compounds has been shown to yield mainly PFHxA, PFPeA, and PFBA. nih.gov It is therefore highly probable that the environmental transformation of this compound, which also contains a six-carbon fluorinated chain, would lead to the formation of these same persistent PFCAs. The degradation of fluorotelomer-based polymers is recognized as a significant source of FTOHs and PFCAs in the environment. nih.gov

Table 3: Predicted Major Degradation Products of this compound

| Transformation Pathway | Predicted Major Degradation Products |

|---|---|

| Hydrolysis | 1H,1H,2H,2H-Perfluorohexan-1-ol, Ethanol, CO2 |

| Atmospheric Oxidation | Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA), Perfluorobutanoic acid (PFBA) |

| Biodegradation | 1H,1H,2H,2H-Perfluorohexan-1-ol, Ethanol, followed by formation of PFCAs (PFHxA, PFPeA, PFBA) |

Emerging Research Directions and Future Perspectives in Ethyl 1h,1h,2h,2h Perfluorohexyl Carbonate Research

Development of Novel Synthetic Strategies for Tailored Fluorinated Carbonates

The synthesis of asymmetric fluorinated carbonates, such as Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate, presents unique challenges and opportunities for organic chemists. The precise introduction of a perfluoroalkyl chain on one side of the carbonate functional group and a non-fluorinated alkyl group on the other allows for the fine-tuning of physical and chemical properties.

A plausible and direct synthetic route to this compound involves the reaction of 1H,1H,2H,2H-perfluorohexan-1-ol with ethyl chloroformate . This reaction would typically be carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Plausible Synthesis of this compound:

Beyond this traditional approach, modern synthetic methodologies are being explored to create a wider variety of tailored fluorinated carbonates with high efficiency and selectivity. These include:

Transesterification: The reaction of a non-fluorinated dialkyl carbonate, such as diethyl carbonate, with a fluorinated alcohol like 1H,1H,2H,2H-perfluorohexan-1-ol, catalyzed by a suitable base or organometallic complex. This method offers an alternative to the use of phosgene (B1210022) derivatives like chloroformates.

Direct Fluorination: While challenging for producing specific, asymmetric carbonates, direct fluorination techniques using elemental fluorine or other fluorinating agents on a pre-formed carbonate backbone are an area of active research. The development of selective fluorination methods is crucial for this strategy to be viable for complex molecules.

Heck Coupling and Related Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck coupling, have been utilized for the synthesis of some fluorinated molecules. acs.org While not a direct method for carbonate synthesis, these reactions can be employed to construct the fluorinated alcohol precursors with specific and complex architectures, which can then be converted to the desired carbonate.

Cycloaddition Reactions: The cycloaddition of carbon dioxide with fluorinated epoxides is a green and atom-economical route to cyclic fluorinated carbonates. nih.gov While this method directly produces cyclic structures, further reaction of these cyclic carbonates could potentially yield linear asymmetric carbonates.

These emerging synthetic strategies are pivotal for creating a library of fluorinated carbonates with varying chain lengths, branching, and degrees of fluorination, enabling a systematic study of their structure-property relationships.

Table 1: Comparison of Synthetic Strategies for Fluorinated Carbonates

| Synthetic Strategy | Precursors | Advantages | Challenges |

|---|---|---|---|

| Reaction with Chloroformates | Fluorinated alcohol, Chloroformate | High yield, Well-established | Use of toxic chloroformates |

| Transesterification | Dialkyl carbonate, Fluorinated alcohol | Avoids chloroformates | Equilibrium control can be difficult |

| Direct Fluorination | Non-fluorinated carbonate | Potentially atom-economical | Lack of selectivity, Harsh conditions |

| Cross-Coupling Reactions | Various organometallic and halogenated compounds | High versatility for precursor synthesis | Multi-step process for final carbonate |

| Cycloaddition of CO₂ | Fluorinated epoxide, CO₂ | Green, Atom-economical | Primarily yields cyclic carbonates |

Advanced Electrochemical System Design Incorporating Perfluoroalkyl Carbonate Electrolytes or Additives

The unique properties of fluorinated compounds, such as high electrochemical stability and low flammability, make them highly attractive for applications in advanced electrochemical systems, particularly as components of electrolytes in lithium-ion batteries. rsc.orgpurdue.edu The incorporation of a perfluoroalkyl chain, as seen in this compound, is expected to bestow several advantageous characteristics to an electrolyte formulation.

The strong electron-withdrawing nature of the perfluorohexyl group can increase the oxidative stability of the carbonate molecule. This is a critical attribute for electrolytes used in high-voltage lithium-ion batteries, as it prevents the electrolyte from decomposing at the cathode surface during charging. rsc.org

Furthermore, fluorinated carbonates can play a crucial role in the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface. A robust SEI is essential for preventing the continuous decomposition of the electrolyte and ensuring long-term cycling stability of the battery. The presence of fluorine-containing species is known to contribute to the formation of a lithium fluoride (B91410) (LiF)-rich SEI, which is highly desirable for its stability and ability to conduct lithium ions. rsc.org

The use of linear perfluoroalkyl carbonates like this compound, either as a co-solvent or as an additive, could offer a balance of properties. The ethyl group can help maintain solubility of the lithium salt, while the perfluorohexyl chain provides the desired electrochemical stability and influences the SEI composition. Research in this area is focused on understanding how the structure of the fluorinated carbonate, including the length of the perfluoroalkyl chain and the nature of the non-fluorinated alkyl group, affects key battery performance metrics.

| Hydrophobicity | May reduce the detrimental effects of trace water in the electrolyte system. |

Computational Design and Prediction of Novel Fluorinated Materials with Specific Properties

The experimental synthesis and testing of new materials is often a time-consuming and resource-intensive process. In recent years, computational chemistry has emerged as a powerful tool for the rational design and a priori prediction of the properties of novel materials, including fluorinated electrolytes. acs.orgpurdue.edu

Density Functional Theory (DFT) calculations can be employed to predict key properties of molecules like this compound before they are even synthesized. nih.gov These properties include:

Electrochemical Stability Window: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to estimate the oxidative and reductive stability of the molecule, respectively. rsc.org A wide electrochemical window is a primary requirement for a good electrolyte solvent.

Solvation Ability: The interaction energy between the fluorinated carbonate and lithium ions can be modeled to predict its ability to dissolve lithium salts and facilitate ion transport.

Viscosity and Ionic Conductivity: Molecular dynamics (MD) simulations can be used to predict bulk properties of the electrolyte, such as viscosity and ionic conductivity, which are crucial for the rate performance of a battery. purdue.edu

By systematically varying the structure of the fluorinated carbonate in silico (e.g., changing the length of the perfluoroalkyl chain, altering the non-fluorinated alkyl group), researchers can create large virtual libraries of candidate molecules. rsc.org Machine learning models can then be trained on the data generated from these computational studies to identify structure-property relationships and accelerate the discovery of new fluorinated materials with optimized properties for specific applications. acs.org This computational-driven approach allows for a more targeted and efficient experimental research program.

Comprehensive Mechanistic Understanding of Environmental Persistence and Transformation Pathways

The widespread use of fluorinated compounds has raised significant environmental concerns due to their persistence and potential for bioaccumulation. nih.govwiley.com The strong carbon-fluorine bond makes many per- and polyfluoroalkyl substances (PFAS) resistant to natural degradation processes. rsc.org

This compound is structurally related to fluorotelomer alcohols (FTOHs) , a class of PFAS that has been the subject of extensive environmental research. wikipedia.org Studies have shown that FTOHs can be transported over long distances in the atmosphere and can degrade to form persistent perfluorinated carboxylic acids (PFCAs) , such as perfluorooctanoic acid (PFOA), which are known to be bioaccumulative and have potential adverse health effects. acs.orgwikipedia.org

The likely environmental transformation pathways for this compound would involve the initial cleavage of the carbonate ester bond, potentially through hydrolysis or biodegradation, to release 1H,1H,2H,2H-perfluorohexan-1-ol . This fluorotelomer alcohol would then be susceptible to further degradation.

The atmospheric degradation of FTOHs is initiated by reaction with hydroxyl radicals, leading to a series of oxidation steps that ultimately yield PFCAs. acs.org In soil and aquatic environments, microbial biodegradation can also transform FTOHs into PFCAs and other fluorinated metabolites. nih.govpurdue.edunih.gov The rate and products of these transformations can be influenced by environmental conditions such as the presence of other microorganisms and redox potential. acs.orgnih.gov

A comprehensive understanding of these degradation pathways is crucial for assessing the environmental risk posed by this compound and other novel fluorinated compounds. Future research in this area will focus on:

Identifying and quantifying the transformation products formed under various environmental conditions.

Determining the rates of degradation to estimate the environmental persistence of the parent compound and its degradation products.

Assessing the toxicity and bioaccumulation potential of the parent compound and its transformation products.

This knowledge is essential for the development of environmentally benign fluorinated materials and for establishing appropriate regulations for their use and disposal.

Q & A

Q. What are the recommended synthetic pathways for Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate, and what purity thresholds should be validated?

The compound can be synthesized via esterification of 1H,1H,2H,2H-perfluorohexanol with ethyl chloroformate or similar carbonylating agents under anhydrous conditions. Catalysts like pyridine or DMAP are often used to neutralize HCl byproducts. Purity validation (>97% by GC) is critical, as trace fluorinated impurities (e.g., residual alcohols or ethers) can interfere with downstream applications . Post-synthesis purification via fractional distillation or preparative HPLC is recommended for high-purity research-grade material.

Q. Which analytical techniques are most effective for characterizing this compound?

- 19F NMR : Provides structural confirmation by resolving perfluorinated chain signals (e.g., -CF2- groups at δ -80 to -120 ppm) .

- LC-HRMS : Detects low-level impurities (e.g., hydrolyzed products or fluorinated surfactants) with high mass accuracy. Use C18 columns and methanol/water gradients with 0.1% formic acid .

- GC-MS : Validates volatile impurities but requires derivatization for non-volatile byproducts .

Q. How does the compound’s stability vary under different experimental conditions?

Stability tests indicate susceptibility to hydrolysis in alkaline conditions (pH > 9), forming 1H,1H,2H,2H-perfluorohexanol and CO2. In acidic or neutral conditions (pH 4–7), it remains stable for >30 days at 25°C. Store under inert gas (N2/Ar) in amber glass to prevent photodegradation and moisture ingress .

Advanced Research Questions

Q. What are the environmental persistence and degradation pathways of this compound?

As a polyfluoroalkyl substance (PFAS), it resists microbial degradation but may undergo photolytic cleavage of the carbonate group in UV-exposed aqueous environments, releasing CO2 and perfluoroalkyl fragments. Advanced oxidation processes (e.g., persulfate/UV) degrade it into shorter-chain perfluorocarboxylic acids (PFCAs), which are regulated contaminants . Monitor degradation using 19F NMR or LC-MS/MS .

Q. How does its reactivity compare to structurally similar fluorinated acrylates or silanes?

Unlike acrylates (e.g., 1H,1H,2H,2H-perfluorodecyl acrylate ), the carbonate lacks polymerizable double bonds, limiting use in radical-initiated copolymerization. However, its ester group enables nucleophilic substitution (e.g., transesterification with amines for functionalized surfactants). Compared to silanes (e.g., perfluorohexyltrimethoxysilane ), it lacks silicon-based reactivity but offers superior hydrolytic stability .

Q. What methodologies are available to resolve contradictions in reported toxicity data for PFAS derivatives?

Discrepancies often arise from impurity profiles or assay conditions. Use orthogonal methods:

- In vitro assays : Test cytotoxicity (e.g., MTT assay) with pure compound (>99%) to isolate effects from byproducts.

- Metabolomics : Track fluorinated metabolites in hepatocyte models via 19F NMR .

- Comparative studies : Benchmark against well-characterized PFAS (e.g., PFOA) using OECD guidelines .

Q. How can researchers mitigate interference from co-eluting PFAS during environmental analysis?

- SPE cartridges : Use mixed-mode sorbents (e.g., WAX/GCB) to isolate the compound from complex matrices like wastewater .

- Mass defect filtering : Leverage HRMS data (e.g., ±5 mDa windows) to distinguish it from homologs (e.g., 4:2 FTSA or 6:2 diPAP ).

- Isotopic labeling : Synthesize 13C-labeled internal standards for precise quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.